molecular formula C13H15N3O B2847141 N-propyl-4-(1H-pyrrol-1-yl)picolinamide CAS No. 1421459-01-9

N-propyl-4-(1H-pyrrol-1-yl)picolinamide

Cat. No. B2847141
M. Wt: 229.283
InChI Key: LRZFQXLCVVOWNG-UHFFFAOYSA-N
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Description

“N-propyl-4-(1H-pyrrol-1-yl)picolinamide” is a chemical compound that is not widely documented in the literature. However, it appears to be related to a class of compounds known as pyrroles12. Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom12.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been synthesized from commercially available 2-pyridinecarboxylic acid1. However, the specific synthesis process for “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” is not explicitly mentioned in the literature. However, related compounds such as 4-(1H-Pyrrol-1-yl)benzonitrile have been characterized using techniques like 1H NMR, 13C NMR, and HRMS1.



Chemical Reactions Analysis

The specific chemical reactions involving “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” are not documented in the literature. However, related compounds have been used in various chemical reactions. For example, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” are not readily available in the literature. However, related compounds such as 4-(1H-Pyrrol-1-yl)benzonitrile have been characterized using techniques like 1H NMR, 13C NMR, and HRMS1.


Scientific Research Applications

Medicinal Chemistry Applications

  • Protection Against Cellular Damage : Picolinamide derivatives have been investigated for their protective effects against cellular damage. For instance, picolinamide was identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (Yamamoto & Okamoto, 1980).

  • Anticancer Activity : Recent studies have highlighted the synthesis of Pt(II) pyridinium amidate complexes with derivatives of picolinamide, demonstrating cytotoxic activity against various cancer cell lines, suggesting potential applications in anticancer therapies (Muller et al., 2016).

Organic Synthesis and Catalysis

  • Facilitating Organic Syntheses : The utility of picolinamide in organic synthesis, particularly in facilitating the intramolecular amination of C-H bonds, has been demonstrated. This has enabled efficient syntheses of various nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and indolines, under palladium catalysis (He et al., 2012).

  • Catalyst Design and Application : Picolinamide has also served as a ligand in catalyst design, contributing to the development of complexes for water oxidation and NAD+/NADH transformations. These reactions are crucial for applications in renewable energy and biochemical synthesis (Bucci et al., 2017).

Miscellaneous Applications

  • Antimicrobial and DNA Interaction Studies : Derivatives of picolinic acid, closely related to picolinamide, have been characterized for their antimicrobial activities and interactions with DNA. These studies are fundamental in the development of new therapeutic agents and the understanding of molecular interactions (Tamer et al., 2018).

  • Exploring Molecular Interactions : The amide rotational barriers in picolinamide and nicotinamide have been investigated through NMR and ab initio studies. Understanding these barriers is critical for the design of molecules with desired biological activities and physicochemical properties (Olsen et al., 2003).

Safety And Hazards

The safety and hazards associated with “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” are not documented in the literature. However, it’s important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

N-propyl-4-pyrrol-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-15-13(17)12-10-11(5-7-14-12)16-8-3-4-9-16/h3-5,7-10H,2,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFQXLCVVOWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=CC(=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-4-(1H-pyrrol-1-yl)picolinamide

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